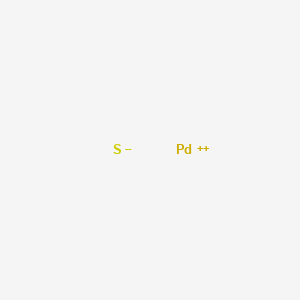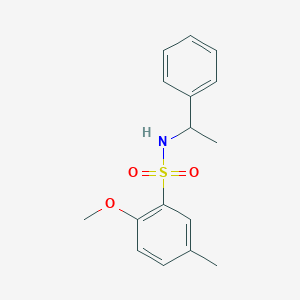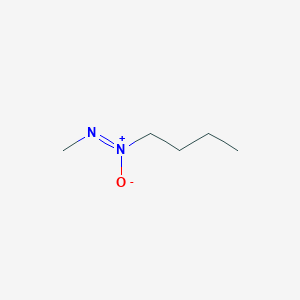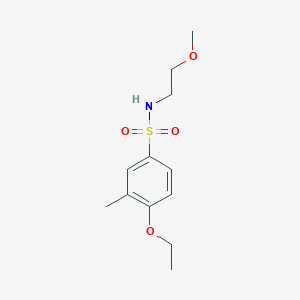
Palladium(2+);sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium(2+);sulfide is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a type of metal sulfide that is composed of palladium and sulfur atoms. Palladium is a rare and precious metal that is widely used in the manufacturing of various industrial products, including catalytic converters, electronics, and jewelry. Palladium(2+);sulfide is a highly stable compound that has been studied for its potential use in various scientific and medical applications.
Wirkmechanismus
The mechanism of action of Palladium(2+);sulfide is not fully understood. However, it is believed that the compound exhibits its catalytic and biological activity through the interaction of its palladium and sulfur atoms with other molecules or compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Palladium(2+);sulfide are not fully understood. However, studies have suggested that the compound may exhibit cytotoxicity towards cancer cells and may also exhibit antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Palladium(2+);sulfide in lab experiments is its high stability, which allows for reliable and reproducible results. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Palladium(2+);sulfide. One direction is the development of novel synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the compound's potential use in the development of novel nanomaterials and biomedicine applications. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of Palladium(2+);sulfide.
Synthesemethoden
The synthesis of Palladium(2+);sulfide can be achieved through various methods, including chemical precipitation, hydrothermal synthesis, and solvothermal synthesis. The chemical precipitation method involves the reaction of palladium and sulfur-containing compounds in a solvent to form the desired compound. The hydrothermal and solvothermal synthesis methods involve the reaction of palladium and sulfur-containing compounds under high pressure and temperature conditions to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Palladium(2+);sulfide has been extensively studied for its potential applications in various scientific fields, including catalysis, nanotechnology, and biomedicine. In catalysis, Palladium(2+);sulfide has been shown to exhibit excellent catalytic activity in various chemical reactions, including hydrogenation and oxidation reactions. In nanotechnology, Palladium(2+);sulfide has been studied for its potential use in the development of novel nanomaterials, including nanowires and nanotubes. In biomedicine, Palladium(2+);sulfide has been investigated for its potential use in cancer therapy and imaging.
Eigenschaften
CAS-Nummer |
12648-43-0 |
|---|---|
Produktname |
Palladium(2+);sulfide |
Molekularformel |
C6H8O2 |
Molekulargewicht |
138.5 g/mol |
IUPAC-Name |
palladium(2+);sulfide |
InChI |
InChI=1S/Pd.S/q+2;-2 |
InChI-Schlüssel |
FEWBURNPAYHODO-UHFFFAOYSA-N |
SMILES |
[S-2].[Pd+2] |
Kanonische SMILES |
[S-2].[Pd+2] |
Synonyme |
PALLADIUMSULPHIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)

![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)

![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)





